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Compound of Interest

Compound Name: 4-Bromo-2-nitroanisole

Cat. No.: B183251 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
4-Bromo-2-nitroanisole is a highly versatile aromatic building block utilized extensively in

organic synthesis and medicinal chemistry. Its structure, featuring a methoxy group, a nitro

group, and a bromine atom on a benzene ring, provides multiple reactive sites for chemical

modification. The electron-withdrawing nature of the nitro group activates the molecule for

nucleophilic aromatic substitution, while the bromine atom is an ideal handle for palladium-

catalyzed cross-coupling reactions. These characteristics make 4-Bromo-2-nitroanisole and

its derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and

specialty dyes.[1] This document outlines key synthetic protocols and highlights significant

applications of its derivatives in drug discovery, particularly as antimicrobial agents and kinase

inhibitors.

Physicochemical Properties
A summary of the key properties of the parent compound, 4-Bromo-2-nitroanisole, is provided

below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b183251?utm_src=pdf-interest
https://www.benchchem.com/product/b183251?utm_src=pdf-body
https://www.benchchem.com/product/b183251?utm_src=pdf-body
https://www.chemimpex.com/products/27729
https://www.benchchem.com/product/b183251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference(s)

CAS Number 33696-00-3 [2]

Molecular Formula C₇H₆BrNO₃ [3][4]

Molecular Weight 232.03 g/mol [2][4]

Appearance White to yellow powder [2]

Melting Point 85-100 °C [4]

Purity ≥97% [4][5]

Storage 2-8°C [4]

Synthesis of 4-Bromo-2-nitroanisole Derivatives
The functional groups on the 4-Bromo-2-nitroanisole scaffold allow for diverse synthetic

transformations to create a library of novel compounds. Key reactions include the reduction of

the nitro group to an amine, nucleophilic substitution of the bromide, and palladium-catalyzed

cross-coupling reactions.
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General Synthetic Workflow
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Caption: Synthetic pathways for creating derivatives from 4-Bromo-2-nitroanisole.
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Protocol 1: General Synthesis of an N-Aryl Derivative via
Suzuki Coupling and Nitro Reduction
This protocol describes a two-step process to first introduce an aryl group via Suzuki coupling,

followed by the reduction of the nitro group.

Materials:

4-Bromo-2-nitroanisole

Arylboronic acid (1.1 eq.)

Pd(PPh₃)₄ (0.05 eq.)

2M Na₂CO₃ solution

Toluene and Ethanol

Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.)

Ethyl acetate

Saturated NaHCO₃ solution

Anhydrous Na₂SO₄

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Step 1: Suzuki Coupling

To a round-bottom flask, add 4-Bromo-2-nitroanisole (1.0 eq.), the desired arylboronic acid

(1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).

Add a 3:1 mixture of toluene and ethanol, followed by the 2M Na₂CO₃ solution.
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Heat the mixture to reflux (approx. 90-100 °C) and stir for 4-6 hours, monitoring progress by

TLC.

After completion, cool the reaction to room temperature, and partition the mixture between

ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to yield the 4-aryl-2-nitroanisole

intermediate.

Step 2: Nitro Group Reduction

Dissolve the 4-aryl-2-nitroanisole intermediate (1.0 eq.) in ethanol in a round-bottom flask.[6]

Add stannous chloride dihydrate (5.0 eq.) portion-wise while stirring at room temperature.[6]

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

Remove the ethanol under reduced pressure.

Add ethyl acetate and carefully neutralize the mixture with a saturated NaHCO₃ solution until

the pH is ~8.

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,

dry over anhydrous Na₂SO₄, and concentrate to yield the final N-aryl derivative.[6]

Application 1: Intermediate in Pharmaceutical
Synthesis
4-Bromo-2-nitroanisole derivatives are crucial intermediates for constructing complex

molecular architectures found in active pharmaceutical ingredients (APIs). For instance, the

isomeric 4-Bromo-3-nitroanisole is a key starting material in the synthesis of Elacestrant, a

selective estrogen receptor degrader (SERD) used to treat ER-positive breast cancer.[7] The

scaffold provides the necessary framework for building the final drug molecule through

sequential chemical modifications.
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Role as a Pharmaceutical Intermediate
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Caption: Logical workflow from a starting intermediate to a final API.

Application 2: Novel Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of new classes of

antibiotics.[8] Derivatives of bromo-nitro aromatics, such as 4-bromo-1H-indazoles, have been

synthesized and identified as potent inhibitors of the filamentous temperature-sensitive protein

Z (FtsZ).[9] FtsZ is a crucial bacterial protein that forms a contractile ring (Z-ring) at the division

site, making it an attractive target for novel antibiotics.
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Mechanism of FtsZ Inhibition

FtsZ Monomers

FtsZ Polymerization
(Z-ring formation)

binds

GTP Bacterial Cell Divisionleads to

Derivative
(FtsZ Inhibitor)

Inhibition of
Polymerization

Click to download full resolution via product page

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for

representative indazole derivatives against various bacterial strains, demonstrating their

potential as antibacterial agents.[9]

Compound
S. aureus
(Penicillin-
Resistant)

S. pyogenes S. epidermidis E. coli

MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)

Derivative 9 32 4 16 >128

Derivative 12 8 16 8 >128

Derivative 18 8 8 4 >128

Ciprofloxacin 1 2 0.5 0.015
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Protocol 2: In Vitro Antibacterial Activity Assay (MIC
Determination)
This protocol outlines the broth microdilution method to determine the MIC of synthesized

compounds.

Materials:

Synthesized compounds dissolved in DMSO.

Bacterial strains (e.g., S. aureus, E. coli).

Mueller-Hinton Broth (MHB).

96-well microtiter plates.

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Incubator (37 °C).

Procedure:

Dispense 100 µL of MHB into each well of a 96-well plate.

Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold

serial dilution across the plate.

Prepare a bacterial suspension in MHB and dilute it to a final concentration of 5 x 10⁵

CFU/mL.

Inoculate each well (except for a sterility control) with 10 µL of the standardized bacterial

suspension.

Include a positive control (bacteria with no compound) and a negative control (broth only).

Incubate the plates at 37 °C for 18-24 hours.
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The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Application 3: Scaffolds for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a

hallmark of cancer.[10] Many kinase inhibitors are designed to be ATP-competitive, binding to

the ATP pocket of the kinase domain to block phosphorylation and downstream signaling.[11]

[12] The 4-Bromo-2-nitroanisole scaffold is suitable for developing such inhibitors. The

anilino-group, which can be installed from the nitro-group, is a common feature in many

successful kinase inhibitors that targets the hinge region of the kinase domain.
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Caption: Mechanism of a kinase inhibitor blocking ATP binding to halt signaling.

Kinase Inhibitory Activity Data
The table below shows representative half-maximal inhibitory concentration (IC₅₀) values for

anilinoquinazoline-based inhibitors against the T674I mutant of the PDGFRα kinase, illustrating

the potency achievable with scaffolds that can be derived from 4-Bromo-2-nitroanisole.[13]
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Compound Kinase Target IC₅₀ (nM)

AG-1478 PDGFRα (T674I) 250

PD153035 PDGFRα (T674I) 480

Janex 1 PDGFRα (T674I) >10,000

WHI-P180 PDGFRα (T674I) 1,100

Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds

against a target kinase.[13]

Materials:

Recombinant purified kinase.

Specific peptide substrate for the kinase.

Synthesized inhibitor compounds in DMSO.

Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).

ATP solution (including [γ-³³P] ATP for radiometric assay).

P81 ion exchange chromatography paper.

0.75% Phosphoric acid wash solution.

Procedure:

Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction

buffer.

Add the inhibitor compound at various concentrations (serially diluted) to the reaction mixture

and incubate for 20 minutes at room temperature.
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Initiate the kinase reaction by adding ATP (final concentration typically 10 µM).

Allow the reaction to proceed for 1-2 hours at room temperature.

Stop the reaction by spotting a small volume of the mixture onto P81 ion exchange paper.

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-

³³P] ATP.

Quantify the remaining radioactivity on the paper using a scintillation counter. This

corresponds to the amount of phosphorylated substrate and reflects the kinase activity.

Calculate the percent inhibition for each compound concentration relative to a DMSO control

and determine the IC₅₀ value by fitting the data to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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